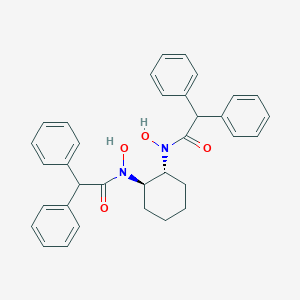

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)

Descripción general

Descripción

N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide): is a complex organic compound characterized by its cyclohexane backbone and two N-hydroxy-2,2-diphenylacetamide groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 2,2-diphenylacetic acid.

Formation of Amide Bonds: The cyclohexane-1,2-diamine reacts with 2,2-diphenylacetic acid in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the amide bonds.

Hydroxylation: The resulting intermediate is then subjected to hydroxylation using hydroxylamine hydrochloride in the presence of a base like sodium carbonate to introduce the N-hydroxy groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the N-hydroxy groups, forming N-oxide derivatives.

Reduction: Reduction reactions can target the amide bonds, potentially converting them to amines.

Substitution: The aromatic rings in the diphenylacetamide groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF).

Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated aromatic derivatives.

Aplicaciones Científicas De Investigación

Chemistry

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) is utilized as a reagent in organic synthesis. Its structure allows it to serve as a model compound for studying reaction mechanisms. The compound can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.

- Reduction : With reducing agents such as lithium aluminum hydride.

- Substitution : Particularly at the amide groups with alkyl halides.

These reactions facilitate the exploration of synthetic pathways and the development of new organic compounds .

Biology

The compound's structural characteristics enable it to interact with biological molecules, making it significant in biochemical studies:

- Enzyme Interaction : The hydroxylamine groups can form hydrogen bonds with active sites on enzymes, potentially altering their activity. This modulation can affect various biochemical pathways .

- Biochemical Studies : It has been investigated for its ability to act as an enzyme inhibitor and its interactions with receptors involved in cellular signaling.

Medicine

Research is ongoing to explore the therapeutic potential of N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide):

- Cancer Treatment : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. Its unique structure could lead to selective targeting of cancerous cells while sparing normal cells .

| Study | Findings |

|---|---|

| Cytotoxicity Assay | Demonstrated selective cytotoxicity against human cancer cells |

| Mechanism Exploration | Potential interactions with metabolic enzymes relevant to cancer progression |

Industry

While not widely used in industrial applications yet, N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) serves as a reference compound in the development of new materials and chemicals. Its unique properties could inspire new formulations in material science and pharmaceuticals .

Case Studies

Case Study 1: Enzyme Inhibition

A study investigated the compound's ability to inhibit acetylcholinesterase activity. Results indicated a significant reduction in enzyme activity at specific concentrations, suggesting potential implications for neurodegenerative disease treatments .

Case Study 2: Anticancer Activity

Research focusing on various derivatives of the compound showed promising results against multiple cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .

Mecanismo De Acción

The mechanism by which N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) exerts its effects is largely dependent on its interaction with molecular targets. The N-hydroxy groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The cyclohexane backbone provides structural rigidity, while the diphenylacetamide groups offer aromatic interactions.

Comparación Con Compuestos Similares

Similar Compounds

N,N’-Bis(2-hydroxyethyl)cyclohexane-1,2-diamine: Similar backbone but different functional groups.

N,N’-Bis(2,2-diphenylacetyl)cyclohexane-1,2-diamine: Lacks the N-hydroxy groups.

Uniqueness

N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) is unique due to the presence of both N-hydroxy and diphenylacetamide groups, which confer distinct reactivity and binding properties compared to its analogs.

Actividad Biológica

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide), with the CAS number 860036-16-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The molecular formula of N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) is , with a molecular weight of 534.65 g/mol. The compound features two N-hydroxy-2,2-diphenylacetamide groups linked by a cyclohexane moiety.

Structural Formula

Research indicates that N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) exhibits various biological activities, primarily through its interactions with specific biological targets:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory pathways, thus providing therapeutic benefits in conditions characterized by inflammation.

- Anticancer Potential : Preliminary studies indicate that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological effects of this compound:

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of the compound:

- Animal Models : Research involving rodent models has shown promise in reducing tumor sizes and improving survival rates when treated with this compound.

- Dosage and Administration : Optimal dosages have been determined to maximize efficacy while minimizing toxicity.

Case Study 1: Antioxidant Efficacy

In a controlled study involving human cell lines exposed to oxidative stress, treatment with N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) resulted in a significant reduction of reactive oxygen species (ROS) levels. This study highlighted the potential use of the compound as a protective agent against oxidative damage.

Case Study 2: Anti-inflammatory Response

Another investigation assessed the anti-inflammatory properties using a murine model of arthritis. The administration of the compound led to a marked decrease in joint swelling and pain behavior compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells.

Propiedades

IUPAC Name |

N-[(1R,2R)-2-[(2,2-diphenylacetyl)-hydroxyamino]cyclohexyl]-N-hydroxy-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N2O4/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35(39)29-23-13-14-24-30(29)36(40)34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32,39-40H,13-14,23-24H2/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKBHXVAXWHEQT-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461826 | |

| Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-2,2-diphenylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860036-16-4 | |

| Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-2,2-diphenylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the catalytic applications of N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)?

A1: N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) functions as a ligand in conjunction with vanadium or molybdenum salts. [] This complexation enables asymmetric oxidation reactions, specifically targeting allylic alcohols, sulfides, and phosphines. [] Further research is necessary to fully elucidate the reaction mechanisms and explore potential applications in asymmetric synthesis.

Q2: What is the structural characterization of N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)?

A2: N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) is characterized by the following:

- Molecular Formula: C34H34N2O4 []

- Molecular Weight: 534.64 g/mol []

- Other Data: Melting point: 200-205°C, Optical activity: Available but specific rotation not provided in the abstract. []

Q3: What are the material compatibility and stability characteristics of N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)?

A3: The provided research indicates that N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) is soluble in common organic solvents such as chloroform, dichloromethane, methanol, and DMSO. [] It is available as a beige powder from suppliers like Sigma-Aldrich and Tokyo Chemical Industry. [] While generally stable, it should be stored in a dry environment away from strong oxidizing agents due to the potential for hazardous decomposition under fire conditions. [] Detailed stability studies under various conditions (temperature, humidity, light) would be valuable for a comprehensive assessment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.